N-(4-fluorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
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Overview
Description
N-(4-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyethyl group, and a benzofuro-pyrimidinyl moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Scientific Research Applications
N-(4-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuro-Pyrimidinyl Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the benzofuro-pyrimidinyl core.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through a nucleophilic substitution reaction, often using a suitable alkylating agent.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Thioacetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, and other electrophiles or nucleophiles under appropriate catalytic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity. Alternatively, it may act as an agonist or antagonist at a receptor, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group in ketamine.
Lemon Balm Compounds: Contains bioactive compounds like rosmarinic acid with antioxidant and antimicrobial properties.
Uniqueness
N-(4-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S/c1-28-11-10-25-20(27)19-18(15-4-2-3-5-16(15)29-19)24-21(25)30-12-17(26)23-14-8-6-13(22)7-9-14/h2-9H,10-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTDEQSNMRXHTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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